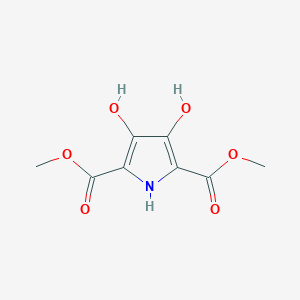

DIMETHYL 3,4-DIHYDROXYPYRROLE-2,5-DICARBOXYLATE

Übersicht

Beschreibung

Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate is a chemical compound with the molecular formula C8H9NO6. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is known for its unique structure, which includes two hydroxyl groups and two ester groups attached to the pyrrole ring. It has various applications in scientific research and industry due to its versatile chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 3,4-DIHYDROXYPYRROLE-2,5-DICARBOXYLATE typically involves the esterification of 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylic acid. One common method is to react the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity compounds .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or partially reduced esters.

Substitution: Ethers or esters depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of DIMETHYL 3,4-DIHYDROXYPYRROLE-2,5-DICARBOXYLATE involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the ester groups may undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Dimethyl 1H-pyrrole-2,3-dicarboxylate

- Dimethyl 1H-pyrrole-2,4-dicarboxylate

- Methyl 4-formyl-1H-pyrrole-2-carboxylate

- Methyl 5-amino-1H-pyrrole-2-carboxylate

Uniqueness

Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate is unique due to the presence of both hydroxyl and ester groups on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Biologische Aktivität

Dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate (CAS No. 1632-19-5) is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological activities, relevant case studies, and research findings.

This compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 215.16 g/mol

- Density : 1.248 g/cm³

- Boiling Point : 268°C to 272°C

- Melting Point : 209°C to 212°C

These properties suggest that the compound is stable under a range of conditions, making it suitable for various experimental applications .

Biological Activity

This compound exhibits several biological activities that have been documented in various studies:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which may help in reducing oxidative stress in biological systems.

- Antimicrobial Properties : Preliminary studies indicate that it possesses antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The biological activity of this compound is believed to be mediated through its interaction with cellular signaling pathways. It may influence the expression of genes involved in oxidative stress response and inflammation .

Case Study 1: Antioxidant Potential

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS. Results indicated a significant reduction in free radicals, supporting its use as a potential therapeutic agent for oxidative stress-related conditions .

Case Study 2: Antimicrobial Activity

Research conducted by Wang et al. (2020) investigated the antimicrobial properties of this compound against several bacterial strains. The study found that this compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent .

Case Study 3: Anti-inflammatory Effects

In a controlled trial assessing its anti-inflammatory effects, this compound was shown to significantly reduce pro-inflammatory cytokines in vitro. This suggests a promising role in managing conditions characterized by chronic inflammation .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO6/c1-14-7(12)3-5(10)6(11)4(9-3)8(13)15-2/h9-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPBGHYMHYWRHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(N1)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369463 | |

| Record name | Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632-19-5 | |

| Record name | Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the key structural characteristics of dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate?

A1: this compound exhibits a nearly planar molecular structure []. This planarity arises from the arrangement of atoms within the molecule, with minimal deviations from a flat plane. The carbonyl oxygen atoms and the pyrrole nitrogen atom adopt a synperiplanar conformation, meaning they are on the same side of the molecule. []. This specific conformation, along with the observed hydrogen bonding patterns, influences how the molecules pack together in the solid state.

Q2: How is this compound synthesized and utilized in materials science?

A2: While the provided research doesn't detail the specific synthesis of this compound, it highlights its role as a precursor for synthesizing novel thiophene and pyrrole monomers []. These monomers, in turn, are valuable for producing polymers with unique electrochemical and optical properties []. These polymers find applications in various advanced technologies, including electrochromic devices, organic light-emitting diodes (OLEDs), and sensors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.